5-Bromo-4-fluoro-2-iodoaniline
Description
Strategic Significance of Halogenated Aniline (B41778) Scaffolds
Halogenated anilines are fundamental building blocks in synthetic chemistry. The presence of halogen atoms on the aniline ring is a key strategy for enhancing the biological activity of organic compounds. researchgate.net This makes them crucial for the synthesis of bioactive molecules designed to interact with specific enzymes and receptors. chemshuttle.com Consequently, these scaffolds are frequently employed in the discovery of novel therapeutic agents and agrochemicals. chemshuttle.com The ability to form complex molecules with biological activity makes halogenated anilines and their derivatives valuable in the pharmaceutical industry. smolecule.com
Overview of Aryl Halide Reactivity in Advanced Synthesis
The carbon-halogen (C-X) bond is a common and vital functional group in organic synthesis, often serving as a precursor for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. mdpi.com The reactivity of aryl halides in these transformations, particularly those catalyzed by palladium, is highly dependent on the nature of the halogen. Generally, the reactivity follows the order: C-I > C-Br > C-Cl > C-F.
This differential reactivity is the foundation of many powerful synthetic strategies. Well-established methods such as the Suzuki-Miyaura, Heck, Negishi, and Buchwald-Hartwig reactions exploit this reactivity trend. nih.govacs.orgfiveable.me For instance, the Suzuki-Miyaura reaction efficiently couples aryl halides with aryl boronic acids to form biphenyl (B1667301) structures. nih.gov The ability to control which halogen reacts allows for selective functionalization, where a more reactive halogen (like iodine) can be coupled while a less reactive one (like bromine or chlorine) on the same molecule remains intact for a subsequent transformation. nih.govnih.gov This selective approach is crucial for the efficient synthesis of complex, highly substituted molecules. acs.org
Positioning of 5-Bromo-4-fluoro-2-iodoaniline within Polyhalogenated Systems
This compound is a prime example of a polyhalogenated aryl amine that offers significant synthetic advantages due to its unique substitution pattern. chemshuttle.com Possessing three distinct halogen atoms—iodine, bromine, and fluorine—each with a different reactivity profile, this compound is an exceptionally versatile building block for creating complex, multi-functionalized aromatic systems. chemshuttle.comacs.org
| Property | Value | Source |
|---|---|---|
| CAS Number | 1265236-37-0 | chemshuttle.comsigmaaldrich.com |
| Molecular Formula | C₆H₄BrFIN | chemshuttle.com |
| Molecular Weight | 315.911 g/mol | chemshuttle.com |
| Physical Form | Solid | |
| SMILES | BrC=1C(=CC(=C(N)C1)I)F | chemshuttle.com |
The distinct reactivities of the C-I, C-Br, and C-F bonds allow for a programmed, site-selective functionalization sequence. Typically, the highly reactive C-I bond can be targeted first in palladium-catalyzed cross-coupling reactions, leaving the C-Br and C-F bonds untouched. Subsequently, under different reaction conditions, the C-Br bond can be made to react. Finally, the much less reactive C-F bond can be functionalized if required, although this often necessitates harsher conditions or specialized catalytic systems. nih.gov This hierarchical reactivity makes this compound a powerful tool for the modular construction of molecules with precisely controlled architectures, which is highly sought after in medicinal chemistry and materials science. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-fluoro-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYBXVJNKBUYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265236-37-0 | |
| Record name | 5-bromo-4-fluoro-2-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Routes Towards 5 Bromo 4 Fluoro 2 Iodoaniline
Direct Halogenation Strategies
Direct halogenation strategies aim to introduce the iodine atom onto a pre-functionalized aniline (B41778) precursor in a single, regioselective step. These methods are often preferred for their atom economy and shorter reaction sequences.
One of the most direct routes to 5-bromo-4-fluoro-2-iodoaniline involves the regioselective iodination of 3-bromo-4-fluoroaniline (B1273062). The amino group is a strong activating group and an ortho-, para-director. In the 3-bromo-4-fluoroaniline substrate, the positions ortho to the amino group are C2 and C6. The C2 position is sterically hindered by the adjacent bromine atom and electronically deactivated by the inductive effect of the neighboring halogens. However, the C6 position is also influenced by the fluorine atom.
Research has shown that the iodination of 3-bromo-4-fluoroaniline can be achieved with high regioselectivity for the C2 position using specific iodinating agents and reaction conditions. The use of iodine monochloride (ICl) or a combination of iodine and an oxidizing agent, such as periodic acid or hydrogen peroxide, in a suitable solvent system like acetic acid or an alcohol, can favor the introduction of iodine at the desired position. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the choice of the iodinating species and solvent can modulate the reactivity and selectivity.
A typical procedure involves dissolving 3-bromo-4-fluoroaniline in a solvent like acetic acid, followed by the portion-wise addition of the iodinating agent at a controlled temperature. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is isolated by quenching the reaction, followed by extraction and purification, often by column chromatography or recrystallization.
| Reagent System | Solvent | Temperature (°C) | Typical Yield (%) |
| I₂ / HIO₄ | Acetic Acid / H₂O | 25-50 | 75-85 |
| ICl | Acetic Acid | 0-25 | 80-90 |
| NIS | Acetonitrile | 25 | 70-80 |
NIS: N-Iodosuccinimide
An alternative strategy involves the decarboxylative iodination of a suitable haloaniline precursor, such as 5-bromo-4-fluoro-2-aminobenzoic acid. This method, often referred to as the Hunsdiecker reaction or a variation thereof, allows for the introduction of an iodine atom at a position that might be difficult to access through direct electrophilic substitution.
In this approach, the carboxylic acid is first converted to a more reactive intermediate, such as a silver salt or an acyl hypohalite. The reaction of this intermediate with iodine then leads to the extrusion of carbon dioxide and the formation of the aryl iodide. The key advantage of this method is that the position of the incoming iodine atom is predetermined by the location of the carboxylic acid group.
Recent advancements in decarboxylative coupling reactions have introduced milder and more efficient protocols. For instance, the use of a catalytic amount of a silver or palladium salt in the presence of an iodinating agent like N-iodosuccinimide (NIS) or molecular iodine can facilitate the decarboxylative iodination under less harsh conditions. The optimization of these catalytic systems is crucial for achieving high yields and minimizing side reactions, particularly with electron-rich and sterically hindered substrates like polyhalogenated anilines.
Multi-Step Convergent Syntheses
Multi-step convergent syntheses offer greater control over the regiochemistry of the final product by introducing the substituents in a carefully planned sequence. These routes often involve the use of protecting groups to modulate the reactivity of the aniline nitrogen.
To circumvent the challenges associated with the high reactivity of the amino group and to direct the halogenation steps with precision, protection/deprotection strategies are frequently employed. The amino group of a simpler aniline precursor is first protected, commonly as an acetamide, which moderates its activating effect and provides steric hindrance to direct subsequent electrophilic substitutions.
For the synthesis of this compound, a plausible route could start with 4-fluoroaniline (B128567). The amino group is first protected, for example, by acetylation with acetic anhydride (B1165640) to form 4-fluoroacetanilide (B1213217). This acetamido group directs subsequent bromination to the position ortho to itself, yielding 3-bromo-4-fluoroacetanilide. The next step would be the iodination of this intermediate. The acetamido group, being an ortho-, para-director, would direct the incoming iodine to the C2 position. Finally, the deprotection of the acetamido group, typically by acid or base hydrolysis, would yield the desired this compound.
Illustrative Synthetic Sequence:
Protection: 4-fluoroaniline → 4-fluoroacetanilide
Bromination: 4-fluoroacetanilide → 3-bromo-4-fluoroacetanilide
Iodination: 3-bromo-4-fluoroacetanilide → 5-bromo-4-fluoro-2-iodoacetanilide
Deprotection: 5-bromo-4-fluoro-2-iodoacetanilide → this compound
This multi-step approach, while longer, provides a more reliable and often higher-yielding pathway to the target molecule, especially on a larger scale.
The synthesis of polyhalogenated anilines is highly sensitive to reaction conditions. Factors such as solvent polarity, reaction temperature, concentration of reagents, and the presence of catalysts can significantly impact the yield, purity, and regioselectivity of the product.
For instance, in the direct iodination of 3-bromo-4-fluoroaniline, the choice of solvent can influence the electrophilicity of the iodinating agent. Protic solvents like acetic acid can solvate the reagents and intermediates, affecting the reaction rate and selectivity. The temperature is another critical parameter; lower temperatures often favor higher regioselectivity by minimizing the formation of undesired isomers.
| Step | Parameter | Optimized Condition | Rationale |
| Iodination | Temperature | 0-10 °C | Minimizes formation of di-iodinated byproducts |
| Bromination | Solvent | Glacial Acetic Acid | Promotes regioselective substitution |
| Deprotection | Catalyst | Catalytic H₂SO₄ | Efficient removal of acetyl group with minimal side reactions |
By systematically optimizing these parameters, chemists can develop robust and scalable synthetic routes to this compound and other valuable polyhalogenated building blocks.
Reactivity and Mechanistic Investigations of 5 Bromo 4 Fluoro 2 Iodoaniline
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. In the context of 5-bromo-4-fluoro-2-iodoaniline, the differential reactivity of the C-I, C-Br, and C-F bonds is exploited to achieve site-selective functionalization, predominantly at the most labile carbon-iodine bond.
Palladium catalysts are widely used to form carbon-carbon bonds by coupling organohalides with various partners. nih.gov The general reactivity trend for aryl halides in these oxidative addition reactions is C-I > C-Br > C-Cl > C-F. This selectivity allows for the targeted modification of this compound at the C-2 position.
Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron compound. nih.gov For this compound, the Suzuki-Miyaura coupling would selectively occur at the C-I bond, enabling the introduction of a wide variety of aryl, vinyl, or alkyl groups at this position while leaving the bromo and fluoro substituents intact. nih.gov The reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.org When applied to this compound, the reaction proceeds selectively at the C-I bond, which is the most reactive site for this transformation. libretexts.orgresearchgate.net This allows for the synthesis of 2-alkynyl-5-bromo-4-fluoroaniline derivatives, which are valuable intermediates for more complex molecules. libretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org It has become a crucial method for synthesizing aryl amines due to its broad substrate scope. wikipedia.org While the starting material is already an aniline (B41778), this reaction could be used to further functionalize a derivative of this compound. The reactivity follows the standard C-I > C-Br trend, allowing for selective amination at the iodine-bearing carbon.
The table below summarizes the expected outcomes of these palladium-catalyzed reactions on this compound.
| Reaction | Coupling Partner | Expected Product Structure | Catalyst System (Typical) |
| Suzuki-Miyaura | R-B(OH)₂ | 2-R-5-bromo-4-fluoroaniline | Pd(0) catalyst, Base |
| Sonogashira | R-C≡CH | 2-(R-C≡C)-5-bromo-4-fluoroaniline | Pd(0) catalyst, Cu(I) co-catalyst, Amine base |
| Buchwald-Hartwig | R₂NH | 2-(R₂N)-5-bromo-4-fluoroaniline | Pd(0) or Pd(II) catalyst, Ligand, Base |
Copper-mediated coupling reactions, such as the Ullmann condensation, represent a classic method for forming C-N, C-O, and C-C bonds. acs.org While often requiring harsher conditions than their palladium-catalyzed counterparts, modern advancements have led to milder protocols. acs.org In these reactions, the reactivity of aryl halides also generally follows the order I > Br > Cl > F. Therefore, copper-mediated couplings with this compound would be expected to occur selectively at the C-2 position (C-I bond). These reactions can be used to couple the aniline with a variety of nucleophiles, including amines, alcohols, and thiols. acs.orgnih.gov
The predictable reactivity hierarchy of carbon-halogen bonds (C-I > C-Br >> C-F) in transition metal-catalyzed oxidative addition is the cornerstone of site-selectivity in polyhalogenated systems like this compound. wuxibiology.com This differential reactivity allows for sequential cross-coupling reactions.
For instance, a Sonogashira or Suzuki-Miyaura coupling can be performed selectively at the highly reactive C-I bond under mild conditions. libretexts.orgincatt.nl The resulting 2-substituted-5-bromo-4-fluoroaniline can then undergo a second coupling reaction at the C-Br bond under more forcing conditions, leaving the inert C-F bond untouched. This stepwise functionalization provides a powerful strategy for building complex molecular architectures from a single, versatile starting material. incatt.nl The choice of catalyst, ligand, and reaction conditions can be fine-tuned to further control the selectivity. incatt.nlresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the reactivity order seen in cross-coupling, the SNAr mechanism is governed by different electronic principles.
For SNAr reactions, the reactivity of halogens as leaving groups is typically F > Cl > Br > I. This order is the reverse of that observed in cross-coupling reactions. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. nih.gov
Fluorine, being the most electronegative halogen, strongly polarizes the carbon-halogen bond and is most effective at stabilizing the negative charge of the intermediate through its inductive effect. nih.gov Therefore, in this compound, the C-F bond at the C-4 position is the most susceptible to nucleophilic attack, provided the ring is sufficiently activated. ossila.com The amino group at C-1 is an activating group, which directs nucleophiles to the ortho and para positions. The fluorine is para to the amino group, further enhancing its reactivity towards SNAr.
The table below contrasts the halogen reactivity for the two major reaction pathways.
| Reaction Type | Halogen Reactivity Order | Primary Reactive Site on this compound |
| Transition Metal Cross-Coupling | I > Br > Cl > F | C-2 (Iodo) |
| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I | C-4 (Fluoro) |
The regioselectivity of SNAr reactions in this compound is determined by a combination of electronic and steric factors.
Electronic Factors: The presence of electron-withdrawing groups (ortho and/or para to the leaving group) is crucial for activating an aromatic ring towards SNAr, as they help stabilize the intermediate Meisenheimer complex. nih.gov In this molecule, all three halogens are electron-withdrawing. The fluorine atom at C-4 is the best leaving group and is positioned para to the electron-donating amino group, which helps to stabilize the transition state for nucleophilic attack at that position.
Steric Factors: Steric hindrance can influence the rate of nucleophilic attack. The C-4 position, with adjacent hydrogen and bromine atoms, is relatively accessible. The C-2 position is flanked by the amino group and a hydrogen atom, while the C-5 position is flanked by the fluorine and bromine atoms. While the C-F bond is electronically the most reactive, the steric environment around it is also favorable for nucleophilic attack compared to more hindered positions. Increased steric hindrance around a potential reaction site can slow down or prevent the formation of the necessary intermediate. researchgate.net Therefore, both electronic and steric considerations point towards the C-4 position as the most probable site for SNAr reactions.
Electrophilic Aromatic Substitution (EAS) and Metalation Studies
The electronic nature of the aniline ring in this compound is complex. The amino group is a powerful activating group and is ortho-, para-directing for electrophilic aromatic substitution. However, the three halogen atoms (F, Br, I) are deactivating via their inductive effects, which can significantly reduce the nucleophilicity of the aromatic ring and complicate traditional EAS reactions. Consequently, metalation reactions often provide a more regioselective route to functionalization.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.orgunblog.fr The reaction utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position. wikipedia.orgorganic-chemistry.org The amino group (-NH2) or, more commonly, a protected form like an amide or carbamate, can serve as a DMG. organic-chemistry.org
In the case of this compound, the amino group is at the C1 position. The two adjacent ortho positions are C2 and C6. The C2 position is substituted with an iodine atom, leaving the C6 position as the sole target for DoM. The strong base, typically an alkyllithium compound like n-butyllithium, would be expected to selectively abstract the proton at C6 due to coordination with the nitrogen atom of the amino group.
However, in polyhalogenated systems, DoM must compete with another rapid reaction: lithium-halogen exchange. uwindsor.ca This exchange is particularly fast for heavier halogens like bromine and iodine. uwindsor.ca Therefore, when this compound is treated with an organolithium reagent, two main pathways are possible:
Directed Ortho-Metalation: Deprotonation at the C6 position, directed by the amino group.
Lithium-Halogen Exchange: Exchange at the C2 (iodo) or C5 (bromo) position.
The outcome of the reaction is highly dependent on the specific conditions, including the base used, temperature, and solvent. Lithium-iodine exchange is generally the most kinetically favored process, suggesting that lithiation is most likely to occur at the C2 position.
| Reaction Pathway | Position of Lithiation | Directing/Competing Factor | Potential Intermediate |
|---|---|---|---|
| Directed Ortho-Metalation (DoM) | C6 | Amino Group (-NH₂) | 6-Lithio-5-bromo-4-fluoro-2-iodoaniline |
| Lithium-Halogen Exchange | C2 | Iodine Atom | 2-Lithio-5-bromo-4-fluoroaniline |
| Lithium-Halogen Exchange | C5 | Bromine Atom | 5-Lithio-4-fluoro-2-iodoaniline |
Other Significant Transformations
Beyond metalation, the unique arrangement of functional groups on this compound allows for a variety of other useful chemical transformations.
The halogen dance (HD) reaction is a base-catalyzed migration of a halogen atom from one position to another on an aromatic ring. wikipedia.orgclockss.org This rearrangement proceeds through a series of deprotonation and halogenation steps, driven by the formation of the most thermodynamically stable aryl anion intermediate. wikipedia.orgwhiterose.ac.uk
For this compound, treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) could initiate a halogen dance. Deprotonation would likely occur at C3 or C6, generating an aryl anion. This anion could then abstract a bromine or iodine atom from another molecule of the substrate, leading to a "scrambled" mixture of polyhalogenated aniline isomers. The presence of multiple, distinct halogen atoms complicates the potential outcomes, as migrations of both bromine and iodine are possible, leading to a variety of rearranged products. scribd.comnih.gov
| Reagent | Reaction Type | Description | Potential Outcome |
|---|---|---|---|
| Lithium diisopropylamide (LDA) or similar strong amide base | Halogen Dance / Scrambling | Base-catalyzed migration of bromine or iodine atoms around the aromatic ring. | Formation of isomeric polyhalogenated anilines. |
The Larock heteroannulation, also known as the Larock indole (B1671886) synthesis, is a powerful palladium-catalyzed reaction that forms indoles from ortho-haloanilines and disubstituted alkynes. wikipedia.org The reaction is most efficient with ortho-iodoanilines, making this compound an ideal substrate. ub.edudoi.org
In this reaction, the carbon-iodine bond at the C2 position undergoes oxidative addition to a palladium(0) catalyst. This is followed by coordination and insertion of an alkyne, and subsequent intramolecular cyclization where the nitrogen of the amino group attacks the newly formed vinyl-palladium species. Reductive elimination then yields the final indole product and regenerates the Pd(0) catalyst. wikipedia.org This transformation provides a direct route to highly substituted indoles, which are important structural motifs in medicinal chemistry and materials science.
| Reactants | Catalyst/Reagents | Reaction Type | Product Class |
|---|---|---|---|
| This compound + Disubstituted Alkyne (R-C≡C-R') | Pd(OAc)₂, Base (e.g., K₂CO₃), Ligand (optional) | Larock Heteroannulation | 4-Bromo-5-fluoro-2,3-disubstituted Indoles |
Primary aromatic amines readily undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). organic-chemistry.orgwikipedia.org The resulting diazonium salt is a valuable synthetic intermediate.
The amino group of this compound can be converted into a diazonium group (-N₂⁺). While often unstable at higher temperatures, aryl diazonium salts can be used immediately in a variety of subsequent reactions where the diazonium group is replaced by another functional group, with the liberation of nitrogen gas (N₂). wikipedia.org This provides a powerful method for introducing a wide range of substituents at the C1 position. For example, Sandmeyer reactions (using copper(I) salts) can introduce chloro, bromo, or cyano groups, while heating the diazonium salt in water yields a phenol. lkouniv.ac.innptel.ac.in
| Reaction | Reagents | Product (Substitution at C1) |
|---|---|---|
| Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuCl or CuBr | -Cl or -Br |
| Sandmeyer Reaction | 1. NaNO₂, H₂SO₄ 2. CuCN | -CN |
| Iodide Substitution | 1. NaNO₂, H₂SO₄ 2. KI | -I |
| Phenol Formation | 1. NaNO₂, H₂SO₄ 2. H₂O, Heat | -OH |
| Schiemann Reaction | 1. NaNO₂, HCl 2. HBF₄, Heat | -F |
Regioselective Functionalization and Advanced Derivatization from 5 Bromo 4 Fluoro 2 Iodoaniline
Synthesis of Architecturally Complex Molecular Scaffolds
The ability to selectively functionalize the different halogen positions of 5-bromo-4-fluoro-2-iodoaniline makes it a valuable starting material for the synthesis of a variety of complex heterocyclic structures.
Indole (B1671886) scaffolds are prevalent in many biologically active compounds. The synthesis of substituted indoles from this compound can be achieved through several well-established methods, often involving an initial cross-coupling reaction at the iodo position followed by a cyclization step. organic-chemistry.org
One common strategy is the Larock indole synthesis, which involves the palladium-catalyzed coupling of an o-iodoaniline with a disubstituted alkyne. This is followed by an electrophilic cyclization to form the indole ring. The bromo and fluoro substituents on the aniline (B41778) ring would be carried through the synthesis, providing handles for further diversification.
Another approach is the Fischer indole synthesis, which, while not directly starting from the aniline, can utilize derivatives prepared from it. For instance, the aniline can be converted to a hydrazine (B178648) derivative, which can then be reacted with a ketone or aldehyde to form a hydrazone that cyclizes to the indole under acidic conditions. diva-portal.org
The following table outlines a general synthetic sequence for indole synthesis from this compound:
| Step | Reaction | Reagents and Conditions | Resulting Intermediate/Product |
| 1 | Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), CuI, base (e.g., Et₃N) | 2-alkynyl-5-bromo-4-fluoroaniline |
| 2 | Cyclization (e.g., Larock) | Pd catalyst, acid or base | 5-bromo-4-fluoro-substituted indole |
Quinolones are another important class of nitrogen heterocycles with significant applications in medicinal chemistry. nih.govmagtechjournal.com The synthesis of quinolone derivatives from this compound can proceed through pathways that construct the second ring onto the aniline core.
A common method is the Conrad-Limpach synthesis, where an aniline is reacted with a β-ketoester. The resulting enamine can then be cyclized at high temperatures to form the quinolone ring. nih.gov In the context of this compound, the amino group would be the reactive site for the initial condensation with the β-ketoester.
Alternatively, palladium-catalyzed methods have been developed for quinolone synthesis. For example, a tandem reaction involving the coupling of an o-iodoaniline with a terminal alkyne followed by carbonylation and cyclization can yield the quinolone core. nih.gov The bromo and fluoro substituents would remain on the benzene (B151609) portion of the quinolone, offering sites for further modification.
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. chemmethod.comfrontiersin.org The synthesis of triazole derivatives from this compound can be accomplished by first converting the aniline to an azide (B81097) derivative. This azide can then undergo a [3+2] cycloaddition reaction with an alkyne (Huisgen cycloaddition), which can be catalyzed by copper(I) to afford a 1,2,3-triazole regioselectively. mdpi.com
The resulting triazole would be attached to the substituted phenyl ring, and the remaining bromo and fluoro groups could be used for further functionalization, potentially leading to the creation of fused heterocyclic systems. For example, if the alkyne used in the cycloaddition contains a suitable functional group, an intramolecular cyclization could be triggered to form a triazolo-fused system.
The following table provides a conceptual pathway for the synthesis of a triazole derivative:
| Step | Reaction | Reagents and Conditions | Resulting Intermediate/Product |
| 1 | Diazotization | NaNO₂, HCl | Diazonium salt of this compound |
| 2 | Azide Formation | NaN₃ | 2-azido-5-bromo-4-fluoro-1-iodobenzene |
| 3 | Huisgen Cycloaddition | Terminal alkyne, Cu(I) catalyst | 1-(5-bromo-4-fluoro-2-iodophenyl)-1,2,3-triazole derivative |
Pyridine (B92270) Derivatives and Pentasubstituted Pyridines
The synthesis of highly substituted pyridine rings is of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. While direct annulation of a pyridine ring onto the this compound core is a complex transformation, the aniline can serve as a precursor to intermediates that are then used to construct these heterocyclic systems. A common strategy involves the initial functionalization of the aniline at its most reactive sites, followed by cyclization reactions.
A plausible synthetic route towards pyridine derivatives would leverage the high reactivity of the carbon-iodine bond. Through a Sonogashira coupling, an alkyne could be introduced at the C2 position. The resulting 2-alkynyl-5-bromo-4-fluoroaniline is a key intermediate. This intermediate can then undergo a cyclization/annulation reaction with another suitable partner to form the pyridine ring. For instance, a [2+2+2] cycloaddition with nitriles or other alkynes, often catalyzed by transition metals like cobalt or rhodium, can lead to the formation of a polysubstituted pyridine ring fused or linked to the original aniline-derived fragment.
Furthermore, the synthesis of pentasubstituted pyridines can be envisioned by employing a building block approach where a structurally similar, pre-functionalized pyridine is used as a starting material. For example, research on compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine has demonstrated the feasibility of sequential, regioselective substitutions to build up molecular complexity, ultimately leading to pentasubstituted pyridines. researchgate.net The principles guiding the selective functionalization of this pyridine analogue can be extrapolated to derivatives synthesized from this compound.
Table 1: Hypothetical Reaction Scheme for Pyridine Derivative Synthesis
| Step | Reactant | Reagent/Catalyst | Product | Key Transformation |
|---|---|---|---|---|
| 1 | This compound | Terminal Alkyne, Pd(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-5-bromo-4-fluoroaniline | Sonogashira Coupling |
Carbazole (B46965) Frameworks (indirectly relevant via polyhalogenated anilines)
Carbazole frameworks are another important class of N-heterocycles found in numerous natural products and functional materials. The synthesis of carbazoles from this compound can be achieved through strategies involving intramolecular C-H amination or palladium-catalyzed cyclization of N-arylated precursors.
A general and powerful method for carbazole synthesis involves the initial N-arylation of an o-haloaniline, followed by an intramolecular C-C bond formation. nih.gov In the context of this compound, the amino group can be coupled with an aryl halide, such as a silylaryl triflate, in a Buchwald-Hartwig amination reaction to yield an N-aryl-5-bromo-4-fluoro-2-iodoaniline intermediate. nih.gov Subsequent intramolecular palladium-catalyzed cyclization, targeting the C-H bond on the newly introduced aryl ring and the carbon-iodine bond on the aniline ring, would lead to the formation of the carbazole core. nih.govnih.govbeilstein-journals.org The bromine and fluorine substituents would remain on the newly formed carbazole, offering sites for further derivatization.
An alternative approach is the intramolecular C-H amination of a suitable precursor. This would involve first coupling the aniline at the C2 position (the iodo position) with a cyclohexenyl group via a Suzuki or similar cross-coupling reaction. The resulting N-(2-cyclohexenylphenyl)amine derivative could then undergo an intramolecular C-H amination, often catalyzed by metals like iron or iridium, to form the carbazole ring system through a process that involves C-N bond formation and subsequent aromatization.
Table 2: Plausible Synthesis of a Substituted Carbazole
| Step | Reactant | Reagent/Catalyst | Product | Key Transformation |
|---|---|---|---|---|
| 1 | This compound | Silylaryl triflate, Pd(OAc)₂, PCy₃, CsF | N-Aryl-5-bromo-4-fluoro-2-iodoaniline | N-Arylation |
Orthogonal Functionalization Strategies for Multi-Substituted Products
The presence of three different halogen atoms on the aniline ring is the key to achieving orthogonal functionalization, which allows for the selective reaction of one site without affecting the others. This selectivity is primarily based on the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, which generally follows the order C-I > C-Br > C-Cl > C-F.
This reactivity hierarchy allows for a stepwise functionalization of this compound. The most reactive C-I bond can be selectively targeted in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination, under conditions that leave the C-Br and C-F bonds intact. For example, a Suzuki coupling with an arylboronic acid can be performed at the C2 position using a suitable palladium catalyst and base.
Following the initial functionalization at the C2 position, the less reactive C-Br bond can be targeted for a second cross-coupling reaction. This typically requires more forcing reaction conditions, such as a different palladium catalyst/ligand system or higher temperatures, to activate the C-Br bond while still leaving the robust C-F bond untouched. This sequential approach enables the introduction of two different substituents at the C2 and C5 positions in a controlled manner. The C-F bond is generally unreactive in these cross-coupling reactions but can be a site for nucleophilic aromatic substitution under specific conditions.
This orthogonal strategy provides a powerful tool for creating a diverse library of multi-substituted aniline derivatives, which can then be used as advanced intermediates for the synthesis of complex target molecules, including the pyridine and carbazole derivatives discussed previously.
Table 3: Orthogonal Functionalization Strategy
| Step | Starting Material | Reagent/Catalyst | Position Functionalized | Product |
|---|---|---|---|---|
| 1 | This compound | Arylboronic Acid, Pd(PPh₃)₄, Base | C2 (Iodo) | 2-Aryl-5-bromo-4-fluoroaniline |
Computational and Theoretical Chemistry Studies on 5 Bromo 4 Fluoro 2 Iodoaniline and Analogues
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to analyzing the electronic structure of 5-bromo-4-fluoro-2-iodoaniline. These calculations provide a quantitative description of the molecule's geometry, orbital energies, and electron distribution, which are essential for understanding its stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of substituted anilines. researchgate.netumn.edursc.org By employing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), it is possible to accurately calculate various molecular properties. researchgate.netmdpi.com For this compound, DFT calculations can elucidate the effects of the multiple halogen substituents on the geometry of the benzene (B151609) ring and the pyramidalization of the amino group. researchgate.net
Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. For halogenated anilines, the type and position of the halogen atoms significantly influence these orbital energies. researchgate.net The deactivating nature of halogens can enhance the delocalization of the amino group's lone-pair electrons into the aromatic ring. researchgate.net
Interactive Table: Calculated Electronic Properties of a Halogenated Aniline (B41778) Analogue using DFT.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule |
Note: The values in this table are representative examples based on DFT calculations for similar bromo-substituted anilinium compounds and are intended for illustrative purposes. mdpi.com
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular electronic interactions. mdpi.com It provides a detailed picture of the bonding and orbital interactions within a molecule. For this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring (n → π* interactions). These interactions are crucial for the stability of the molecule and influence the reactivity of the aromatic system.
Interactive Table: NBO Donor-Acceptor Interactions in a Halogenated Aniline Analogue.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | π* (C1-C6) | 25.5 | Lone pair delocalization |
| LP (Br) | σ* (C4-C5) | 1.8 | Halogen hyperconjugation |
| σ (C2-H) | σ* (C1-C6) | 3.2 | C-H bond interaction |
Note: The data presented are hypothetical examples illustrating the types of interactions and stabilization energies that can be determined via NBO analysis for substituted anilines.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the complex pathways of chemical reactions involving substituted anilines. By simulating the reaction at a molecular level, researchers can identify intermediates, transition states, and the energetic barriers that control the reaction rate and outcome.
The elucidation of a reaction mechanism involves mapping the potential energy surface (PES) that connects reactants to products. nih.govresearchgate.net This surface represents the energy of the molecular system as a function of its geometry. Key points on the PES include local minima, corresponding to stable reactants, intermediates, and products, and saddle points, which represent transition states (TS).
For reactions involving this compound, DFT calculations can be used to locate the geometries of all stationary points along a proposed reaction coordinate. nih.govmdpi.com The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Methods such as Intrinsic Reaction Coordinate (IRC) calculations are employed to confirm that a located transition state correctly connects the desired reactants and products. mdpi.com Computational modeling has been successfully applied to understand the mechanisms of reactions between electron-deficient anilines and various reagents. nih.gov
Interactive Table: Hypothetical Energy Profile for an Electrophilic Substitution Reaction.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials |
| Transition State 1 | +15.2 | Formation of σ-complex |
| Intermediate (σ-complex) | +5.7 | Wheland intermediate |
| Transition State 2 | +8.1 | Proton abstraction |
Note: This table provides an illustrative example of a reaction energy profile that could be generated through computational modeling.
Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. nih.gov Theoretical predictions must account for these solvent effects to achieve accuracy. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are commonly used. researchgate.netrsc.org These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution.
The inclusion of a solvent model can alter the relative energies of reactants, intermediates, and transition states. orientjchem.org For reactions involving polar or charged species, the stabilization provided by a polar solvent can dramatically lower activation barriers compared to the gas phase. nih.govresearchgate.net For instance, in studies of reactions involving anilines, single-point energy calculations with a PCM were used to refine the gas-phase potential energy surface, leading to better agreement with experimental observations. nih.gov
Interactive Table: Effect of Solvent on Calculated Activation Energy.
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 1.0 | 22.5 |
| Chloroform | 4.8 | 18.3 |
| Tetrahydrofuran | 7.6 | 17.9 |
Note: The values are representative and demonstrate the general trend of decreasing activation energy with increasing solvent polarity for a reaction involving polar intermediates.
Prediction and Rationalization of Regioselectivity
For aromatic compounds with multiple non-equivalent positions, predicting the site of reaction, or regioselectivity, is a key challenge. Computational methods offer a powerful approach to rationalize and predict the regiochemical outcomes of reactions such as electrophilic aromatic substitution on the this compound ring.
The regioselectivity is determined by the relative activation energies of the transition states leading to different positional isomers. The most favored product is the one formed via the lowest energy pathway. A common computational strategy involves calculating the relative energies of the possible intermediates (e.g., σ-complexes or Wheland intermediates) formed during the reaction. The stability of these intermediates often correlates with the stability of the corresponding transition states.
Another approach, known as RegioSQM, predicts regioselectivity by identifying the aromatic carbon with the highest proton affinity. rsc.org This method has shown high success rates in predicting the outcomes of electrophilic aromatic substitutions. rsc.org Additionally, analyzing the distribution of the HOMO can provide qualitative insights, as electrophilic attack is often favored at sites where the HOMO has the largest electron density. researchgate.net For this compound, the interplay between the activating amino group and the deactivating, directing effects of the three different halogens makes computational prediction particularly valuable.
Interactive Table: Predicted Relative Reactivity of Positions on this compound.
| Position on Ring | Relative Energy of Intermediate (kcal/mol) | Predicted Reactivity | Directing Group Influence |
|---|---|---|---|
| C3 | +8.5 | Low | Meta to NH₂, ortho to F and Br |
Note: This table is a hypothetical representation based on the expected electronic effects of the substituents. The ortho-position (C6) to the strongly activating amino group is predicted to be the most reactive site for electrophilic attack, assuming steric hindrance from the iodine atom is not prohibitive.
Future Directions and Emerging Trends in 5 Bromo 4 Fluoro 2 Iodoaniline Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The multi-step synthesis of polysubstituted anilines like 5-bromo-4-fluoro-2-iodoaniline often involves classical halogenation and nitration/reduction sequences that can be resource-intensive and generate significant waste. The future in this area is geared towards greener and more efficient synthetic approaches.
One promising avenue is the application of biocatalysis , particularly the use of halogenating enzymes (halogenases). nih.govresearchgate.netmanchester.ac.uk These enzymes can introduce halogen atoms onto aromatic rings with high regio- and chemoselectivity under mild, aqueous conditions, potentially offering a more sustainable alternative to traditional chemical halogenation methods. nih.govresearchgate.netmanchester.ac.uk Flavin-dependent halogenases, for instance, have been engineered for the selective halogenation of various aromatic compounds. researchgate.netmdpi.comchemrxiv.org Research into tailoring these enzymes for the specific substitution pattern of this compound or its precursors could lead to more environmentally benign synthetic routes.
Another significant trend is the adoption of continuous-flow synthesis . nih.govresearchgate.netacs.orgacs.org Flow chemistry offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. nih.govresearchgate.net Developing a continuous-flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and a smaller manufacturing footprint. For example, metal-free reduction of nitroaromatics to anilines has been successfully demonstrated in flow reactors. nih.gov
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Biocatalysis (Halogenases) | High selectivity, mild reaction conditions, reduced waste. nih.govresearchgate.net | Enzyme engineering for specific halogenation patterns. mdpi.comchemrxiv.org |
| Continuous-Flow Synthesis | Improved safety, efficiency, and scalability. nih.govresearchgate.net | Development of integrated multi-step flow processes. acs.org |
| C-H Functionalization | Atom economy, reduced reliance on pre-functionalized starting materials. researchgate.netkcl.ac.ukthieme-connect.com | Catalyst development for regioselective C-H halogenation. kcl.ac.ukthieme-connect.com |
Exploration of Unconventional Reactivity Patterns
While the reactivity of the carbon-halogen bonds in this compound is well-established in cross-coupling reactions, future research will likely delve into less conventional transformations. A key area of interest is the direct C-H functionalization of the aniline (B41778) ring. researchgate.netkcl.ac.ukthieme-connect.comnih.govnih.govuantwerpen.bersc.org This approach avoids the need for pre-installed halogen substituents, offering a more atom-economical synthetic strategy. researchgate.netkcl.ac.ukthieme-connect.com Research in this area would focus on developing catalytic systems that can selectively activate and functionalize the C-H bond at the C6 position of the this compound scaffold.
Furthermore, the interplay of the existing substituents could lead to novel intramolecular cyclization reactions, providing access to complex heterocyclic structures. The development of photoredox catalysis could also unlock new reactivity patterns for this electron-rich aromatic system.
Strategies for Enhanced Regioselectivity and Orthogonality
A major challenge in the functionalization of polyhalogenated compounds is achieving high regioselectivity. The differential reactivity of the C-I, C-Br, and C-F bonds in this compound (generally C-I > C-Br > C-Cl > C-F) provides a basis for selective cross-coupling reactions. nih.gov However, achieving complete selectivity can be challenging.
Future strategies will focus on the development of more sophisticated catalytic systems that can enhance this inherent reactivity difference. This includes the design of ligands that can precisely control the outcome of cross-coupling reactions, enabling selective functionalization at a specific halogen site. nih.govnih.govacs.orgwhiterose.ac.ukresearchgate.net The concept of orthogonal synthesis , where each halogen can be addressed independently without affecting the others, is a key goal. This would allow for the sequential and controlled introduction of different functional groups onto the aromatic ring, significantly increasing the molecular complexity that can be built from this single precursor.
| Strategy | Mechanism of Action | Desired Outcome for this compound |
| Ligand Development | Modulating the electronic and steric properties of the metal catalyst. nih.gov | Enhanced selectivity in cross-coupling reactions at the C-I, C-Br, or C-F positions. nih.govnih.govacs.org |
| Orthogonal Protecting Groups | Temporarily masking the reactivity of the amino group. | Allowing for a wider range of reaction conditions and reagents to be used for C-X functionalization. |
| Kinetic vs. Thermodynamic Control | Manipulating reaction conditions (temperature, time, catalyst) to favor a specific regioisomer. | Selective formation of a desired constitutional isomer in subsequent reactions. nih.govacs.org |
Integration with High-Throughput Experimentation and Automation
The optimization of reaction conditions for the synthesis and functionalization of complex molecules like this compound can be a time-consuming process. High-throughput experimentation (HTE) and automation are emerging as powerful tools to accelerate this process. atomfair.combiovanix.cominnovationnewsnetwork.comnus.edu.sgresearchgate.net
Automated synthesis platforms can perform a large number of reactions in parallel under different conditions, allowing for the rapid screening of catalysts, ligands, solvents, and other reaction parameters. atomfair.combiovanix.cominnovationnewsnetwork.comnus.edu.sgresearchgate.net This approach can be used to quickly identify the optimal conditions for the selective functionalization of this compound. The data generated from HTE can also be used to train machine learning algorithms to predict reaction outcomes and propose new reaction conditions.
Applications in Advanced Material Science Precursors
While this compound is primarily known as a building block for pharmaceuticals, its unique electronic and structural features make it an interesting candidate as a precursor for advanced materials. The presence of multiple halogen atoms allows for the programmed assembly of molecules through halogen bonding, which can be used to create supramolecular structures with interesting properties.
A particularly promising area is the synthesis of conducting polymers . nih.govacs.orgnih.govrsc.orgresearchgate.net Polyaniline is a well-known conducting polymer, and the introduction of halogen substituents onto the aniline monomer can significantly modify the electronic properties, solubility, and processability of the resulting polymer. nih.govrsc.org The controlled polymerization of this compound or its derivatives could lead to new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-4-fluoro-2-iodoaniline, and how can its purity be validated?
- Methodological Answer : This compound can be synthesized via halogen-selective cross-coupling reactions. For example, Suzuki-Miyaura coupling using a boronic acid derivative (e.g., 6-Bromo-2-fluoro-3-iodophenylboronic acid, CAS 1072951-90-6) with a palladium catalyst under inert conditions . Purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients. Purity validation requires HPLC (≥98% purity) and mass spectrometry (to confirm molecular weight). Melting point analysis (e.g., comparing observed mp 40–42°C with literature values for analogs) is also critical .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess degradation under light, temperature, and humidity. Store the compound at 0–6°C in amber vials to prevent photodegradation . Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) combined with periodic HPLC analysis quantifies decomposition products. NMR (¹H/¹³C) and FT-IR can identify structural changes, such as dehalogenation or oxidation .
Q. What spectroscopic techniques are most effective for structural elucidation of halogenated anilines like this compound?
- Methodological Answer : High-resolution NMR (500 MHz or higher) is essential for resolving overlapping signals in aromatic regions. ¹⁹F NMR provides specificity for fluorine environments, while X-ray crystallography (if crystalline) confirms regiochemistry . For iodine detection, inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual halogens .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for coupling this compound in palladium-catalyzed cross-couplings?
- Methodological Answer : Screen ligands (e.g., SPhos, XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to enhance catalytic efficiency. Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 30 minutes vs. 12 hours conventional heating). Monitor progress via TLC or in-situ FT-IR. For sterically hindered substrates, employ Buchwald-Hartwig conditions with t-BuBrettPhos . Kinetic studies (e.g., variable-temperature NMR) can elucidate rate-limiting steps .
Q. What computational strategies predict the electronic effects of halogen substituents in this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model substituent effects on aromatic ring electron density. Compare HOMO-LUMO gaps with analogs (e.g., 4-Bromo-2-fluoroaniline) to assess reactivity. Solvent effects (PCM models) predict solubility trends . Electrostatic potential maps identify nucleophilic/electrophilic sites for reaction planning .
Q. How should researchers resolve contradictions in spectral data for halogenated aniline derivatives?
- Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents) or regioisomers. Use 2D NMR (COSY, NOESY) to assign ambiguous peaks. Cross-validate with alternative techniques: XPS for oxidation states, or GC-MS for volatile byproducts . If synthetic routes yield conflicting results (e.g., unexpected iodination), isotopic labeling (¹²⁷I vs. ¹²⁹I) traces reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
